molecular formula C26H30N2O4 B1664477 3-Isopropyl-5-(4-methylphenethyl)-1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinecarboxylate CAS No. 122508-12-7

3-Isopropyl-5-(4-methylphenethyl)-1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinecarboxylate

Cat. No. B1664477
M. Wt: 434.5 g/mol
InChI Key: PUUIFNOYHUWLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AK-2-38, a nifedipine analogue with potent smooth muscle calcium antagonist action and partial agonist effects on isolated guinea pig left atrium.

Scientific Research Applications

Enzymatic Hydrolysis and Stereochemistry

Research involving derivatives of 1,4-dihydropyridine, similar to the compound , has explored their interaction with enzymes. Sobolev et al. (2002) synthesized various esters of 4-(2-difluoromethoxy)phenyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and studied their hydrolysis by Candida rugosa lipase. This study provided insights into the stereochemistry of these compounds, as the absolute configuration of the enzymatically produced carboxylic acid was established via X-ray crystallography of its amide derivative (Sobolev et al., 2002).

Synthesis Techniques

Research by Zhang et al. (2009) demonstrated the synthesis of a similar compound, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, through Hantzsch condensation reaction. This study contributes to understanding efficient synthesis methods for related 1,4-dihydropyridine derivatives (Zhang et al., 2009).

Structural and Conformational Analysis

Jasinski et al. (2013) synthesized and analyzed four new Hantzsch 1,4-dihydropyridine derivatives, studying their crystal structures via X-ray crystallography. This research is significant for understanding the molecular and crystal structures of related compounds (Jasinski et al., 2013).

Calcium Channel Modulation

Studies have explored the calcium channel modulating activities of 1,4-dihydropyridine derivatives. Knaus et al. (2000, 2001) investigated the calcium channel antagonist activities of various 1,4-dihydropyridine derivatives, contributing to the understanding of these compounds' pharmacological properties (Knaus et al., 2000), (Knaus et al., 2001).

properties

CAS RN

122508-12-7

Product Name

3-Isopropyl-5-(4-methylphenethyl)-1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinecarboxylate

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

3-O-[2-(4-methylphenyl)ethyl] 5-O-propan-2-yl 2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H30N2O4/c1-16(2)32-26(30)23-19(5)28-18(4)22(24(23)21-8-6-7-14-27-21)25(29)31-15-13-20-11-9-17(3)10-12-20/h6-12,14,16,24,28H,13,15H2,1-5H3

InChI Key

PUUIFNOYHUWLGJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCOC(=O)C2=C(NC(=C(C2C3=CC=CC=N3)C(=O)OC(C)C)C)C

Canonical SMILES

CC1=CC=C(C=C1)CCOC(=O)C2=C(NC(=C(C2C3=CC=CC=N3)C(=O)OC(C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-isopropyl-5-(4-methylphenethyl)-1,4-dihydro-2,6-dimethyl-4-(2-pyridyl)-3,5-pyridinecarboxylate
AK 2 38
AK 2-38
AK-2-38

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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